molecular formula C13H17NOS B4921117 3-(diallylamino)-1-(2-thienyl)-1-propanone

3-(diallylamino)-1-(2-thienyl)-1-propanone

Cat. No.: B4921117
M. Wt: 235.35 g/mol
InChI Key: ZWPKCCGIKOTCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(diallylamino)-1-(2-thienyl)-1-propanone, also known as DAPTA, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. DAPTA belongs to the family of peptidomimetics, which are compounds that mimic the structure and function of peptides. In

Mechanism of Action

3-(diallylamino)-1-(2-thienyl)-1-propanone binds to the CD4 receptor on the surface of target cells and prevents the interaction between CD4 and the viral envelope glycoprotein gp120. This interaction is necessary for the entry of the virus into the cell. By blocking this interaction, this compound prevents the virus from entering the cell and replicating.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is well tolerated in vivo. It has a short half-life and is rapidly eliminated from the body. This compound has been shown to be effective in inhibiting viral replication in vitro and in vivo, and has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-(diallylamino)-1-(2-thienyl)-1-propanone is a small molecule that can be easily synthesized and purified. It has been shown to have minimal toxicity and is well tolerated in vivo. However, this compound has a short half-life and is rapidly eliminated from the body, which may limit its effectiveness in some applications.

Future Directions

For research include the development of more potent analogs of 3-(diallylamino)-1-(2-thienyl)-1-propanone, the investigation of its potential use in combination therapy, and the exploration of its mechanism of action in more detail. In addition, this compound may have potential applications in other areas, such as immunotherapy and drug delivery.

Synthesis Methods

3-(diallylamino)-1-(2-thienyl)-1-propanone can be synthesized using a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with diallylamine, followed by a Michael addition reaction with ethyl acetoacetate. The final product is obtained through a reduction and deprotection reaction. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

3-(diallylamino)-1-(2-thienyl)-1-propanone has been extensively studied for its antiviral properties. It has been shown to inhibit the entry of HIV-1 into target cells by binding to the CD4 receptor and blocking the interaction between CD4 and the viral envelope glycoprotein gp120. This compound has also been shown to inhibit the replication of other viruses, such as SARS-CoV and MERS-CoV. In addition, this compound has been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Properties

IUPAC Name

3-[bis(prop-2-enyl)amino]-1-thiophen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-3-8-14(9-4-2)10-7-12(15)13-6-5-11-16-13/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPKCCGIKOTCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCC(=O)C1=CC=CS1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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